

# A Head-to-Head Comparison of REV-ERB Agonists: GSK4112, SR9009, and SR9011

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |  |
|----------------------|---------|-----------|--|
| Compound Name:       | GSK4112 |           |  |
| Cat. No.:            | B607842 | Get Quote |  |

A new generation of synthetic REV-ERB agonists, SR9009 and SR9011, demonstrate significantly improved potency and in vivo utility over the first-in-class probe, **GSK4112**. This guide provides a comprehensive comparison of these key chemical tools for researchers in circadian biology, metabolism, and drug discovery.

The nuclear receptors REV-ERBα and REV-ERBβ are critical components of the core circadian clock and play vital roles in regulating gene expression involved in metabolism and inflammation. The development of synthetic ligands for these receptors has provided invaluable tools to probe their physiological functions and therapeutic potential. This comparison guide offers a detailed head-to-head analysis of the pioneering REV-ERB agonist **GSK4112** and its more potent successors, SR9009 and SR9011.

## **Performance and Specifications**

SR9009 and SR9011 exhibit a marked improvement in potency and efficacy compared to **GSK4112**. In cellular reporter assays, SR9009 and SR9011 are approximately three- to four-fold more potent than **GSK4112** in driving REV-ERB-dependent transcriptional repression.[1] This enhanced activity is also reflected in their ability to suppress the expression of endogenous REV-ERB target genes, such as Bmal1.

One of the most significant advantages of SR9009 and SR9011 is their improved pharmacokinetic profiles, which permit their use in in vivo studies.[1][2] In contrast, **GSK4112** suffers from poor systemic exposure, limiting its application primarily to in vitro experiments.[3]



However, it is important to note that all three compounds have been reported to exhibit some off-target activity, including interaction with the liver X receptor (LXR).[1][4]

| Parameter                          | GSK4112                                                                | SR9009                                                      | SR9011                                                      |
|------------------------------------|------------------------------------------------------------------------|-------------------------------------------------------------|-------------------------------------------------------------|
| Target(s)                          | REV-ERBα, REV-<br>ERBβ                                                 | REV-ERBα, REV-<br>ERBβ                                      | REV-ERBα, REV-<br>ERBβ                                      |
| Mechanism of Action                | Agonist; enhances<br>NCoR co-repressor<br>recruitment                  | Agonist; enhances<br>NCoR co-repressor<br>recruitment       | Agonist; enhances<br>NCoR co-repressor<br>recruitment       |
| Potency (REV-ERBα                  | Limited activity in some assays                                        | ~670 nM (Gal4 reporter assay)[2]                            | ~790 nM (Gal4<br>reporter assay)[2]                         |
| Potency (REV-ERBβ                  | Limited activity in some assays                                        | ~800 nM (Gal4 reporter assay)[2]                            | ~560 nM (Gal4<br>reporter assay)[2]                         |
| Potency (Bmal1<br>Repression IC50) | ~2.3 µM (EC50)[5]                                                      | ~710 nM[2]                                                  | ~620 nM[2]                                                  |
| In Vivo Activity                   | Poor pharmacokinetic profile, not suitable for most in vivo studies[3] | Sufficient pharmacokinetic properties for in vivo use[1][2] | Sufficient pharmacokinetic properties for in vivo use[1][2] |
| Known Off-Targets                  | LXRα[4]                                                                | LXRα[1], other REV-<br>ERB-independent<br>effects[6]        | LXRα[1]                                                     |

# **Signaling Pathway and Mechanism of Action**

**GSK4112**, SR9009, and SR9011 all function as agonists of REV-ERBα and REV-ERBβ. Their mechanism of action involves binding to the ligand-binding domain of the REV-ERB receptors, which promotes a conformational change that enhances the recruitment of the Nuclear Receptor Co-repressor (NCoR) complex. This complex includes histone deacetylases (HDACs) that lead to the transcriptional repression of REV-ERB target genes. A key target of this repression is the core clock gene Bmal1.





**REV-ERB Signaling Pathway** 

Click to download full resolution via product page

REV-ERB agonist signaling pathway.

# **Experimental Protocols**

The following are generalized protocols for key experiments used to characterize and compare REV-ERB agonists.

## **GAL4-REV-ERB Luciferase Reporter Assay**

This assay measures the ability of a compound to modulate the transcriptional repressor activity of REV-ERB.



- Cell Culture and Transfection: HEK293 cells are cultured in DMEM supplemented with 10% FBS. Cells are seeded in 96-well plates and co-transfected with three plasmids:
  - A Gal4 DNA-binding domain fused to the REV-ERBα or REV-ERBβ ligand-binding domain (LBD).
  - A luciferase reporter plasmid containing a Gal4 upstream activation sequence (UAS).
  - A Renilla luciferase plasmid for normalization of transfection efficiency.
- Compound Treatment: After 24 hours, the cells are treated with various concentrations of the test compounds (**GSK4112**, SR9009, SR9011) or vehicle (DMSO).
- Luciferase Measurement: Following a 24-hour incubation with the compounds, luciferase activity is measured using a dual-luciferase reporter assay system. Firefly luciferase activity is normalized to Renilla luciferase activity.
- Data Analysis: The IC50 values are calculated from the dose-response curves, representing the concentration at which the compound causes 50% of its maximal repression.

## **Bmal1 Promoter Luciferase Reporter Assay**

This assay assesses the effect of the compounds on the native promoter of a key REV-ERB target gene.

- Cell Culture and Transfection: HepG2 cells are cultured and transfected with:
  - A luciferase reporter plasmid containing the Bmal1 promoter.
  - A Renilla luciferase plasmid for normalization.
- Compound Treatment: Transfected cells are treated with a range of concentrations of the REV-ERB agonists.
- Luciferase Measurement: Dual-luciferase assays are performed after 24-48 hours of compound treatment.
- Data Analysis: The IC50 values for the repression of Bmal1 promoter activity are determined.



## **NCoR Recruitment Assay (Time-Resolved FRET)**

This biochemical assay directly measures the compound-induced interaction between REV-ERB and the NCoR co-repressor.

- · Reagents:
  - Purified, GST-tagged REV-ERBα or REV-ERBβ LBD.
  - A fluorescently labeled (e.g., fluorescein) peptide derived from the NCoR receptor interaction domain.
  - · A terbium-labeled anti-GST antibody.
- Assay Procedure:
  - The REV-ERB LBD, fluorescently labeled NCoR peptide, and test compound are incubated together.
  - The terbium-labeled antibody is added.
  - The mixture is incubated to allow for binding to reach equilibrium.
- FRET Measurement: The time-resolved fluorescence resonance energy transfer (TR-FRET) signal is measured. Excitation of the terbium donor results in energy transfer to the fluorescein acceptor when they are in close proximity (i.e., when NCoR is recruited to REV-ERB).
- Data Analysis: The increase in the FRET signal is plotted against the compound concentration to determine the EC50 for co-repressor recruitment.



# Transfection with Reporter Plasmids (GAL4-REV-ERB or Bmal1 promoter) Compound Treatment (GSK4112, SR9009, SR9011) Dual-Luciferase Assay

IC50 Determination for Potency

## Experimental Workflow for REV-ERB Agonist Comparison





Click to download full resolution via product page

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

 1. Targeting REV-ERBα for therapeutic purposes: promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]



- 2. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulating the Clock: REV-ERB Agonists as Promising Therapeutic Agents PMC [pmc.ncbi.nlm.nih.gov]
- 4. REV-ERB and ROR nuclear receptors as drug targets PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SR9009 has REV-ERB—independent effects on cell proliferation and metabolism PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Head-to-Head Comparison of REV-ERB Agonists: GSK4112, SR9009, and SR9011]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607842#head-to-head-comparison-of-gsk4112-and-other-chemical-probes]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com